2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide is a triazole-based acetamide derivative with a complex heterocyclic structure. Its molecular formula is C27H24ClN5O3S, and it features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group.
This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to the pharmacophoric triazole and sulfanyl groups . Its structural complexity necessitates advanced spectroscopic methods (e.g., NMR, IR) and crystallographic techniques (e.g., SHELX refinement) for characterization .
Properties
Molecular Formula |
C25H23ClN4O3S |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16-4-13-22(33-3)21(14-16)27-23(31)15-34-25-29-28-24(17-5-11-20(32-2)12-6-17)30(25)19-9-7-18(26)8-10-19/h4-14H,15H2,1-3H3,(H,27,31) |
InChI Key |
UFWNAUDEVGWUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using suitable halogenated precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, often using thiourea or similar reagents.
Formation of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with 2-methoxy-5-methylphenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring or aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and mechanism of action in biological systems.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Pathways: The compound may interfere with cellular pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its combination of substituents. Below is a detailed comparison with structurally related triazole-acetamide derivatives:
Table 1: Substituent-Based Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
